Z-GLY-PHE-OH

Beschreibung

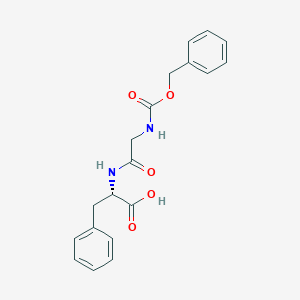

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-phenyl-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c22-17(12-20-19(25)26-13-15-9-5-2-6-10-15)21-16(18(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGYJBNDDWLTQR-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233120 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170-76-9 | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Phenylmethoxy)carbonyl]glycyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]glycyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Enzymatic Applications and Substrate Specificity of Z Gly Phe Oh

Z-Gly-Phe-OH as a Substrate for Peptidases and Proteases

The utility of this compound extends across a range of enzymatic assays, where the cleavage of its peptide bond is monitored to determine enzyme activity. This has been particularly evident in studies involving carboxypeptidases and in the evaluation of complex enzyme mixtures.

Investigations into Carboxypeptidase A Activity with this compound

This compound is a well-established substrate for Carboxypeptidase A (CPA), an exopeptidase that catalyzes the hydrolysis of C-terminal amino acids. cenmed.cominvivochem.cn Its use has been central to the development of assays for quantifying CPA activity. For instance, a colorimetric method was devised based on the enzymatic cleavage of a p-hydroxybenzoyl-glycyl-L-phenylalanine, a derivative of this compound. In this assay, the enzyme releases L-phenylalanine, and subsequent reactions produce a quinoneimine dye, the absorbance of which is measured to determine enzyme activity. labsolu.ca

Furthermore, the substrate has been employed to characterize carboxypeptidases from various sources. A thermostable carboxypeptidase isolated from Thermus aquaticus YT-1, named carboxypeptidase Taq, demonstrated the ability to hydrolyze this compound. ebi.ac.uk This highlights the broad applicability of this substrate in identifying and characterizing novel peptidases with unique properties.

Studies on Thermolysin-Catalyzed Peptide Bond Synthesis with this compound as a Carboxyl Component

Thermolysin, a thermostable metalloendopeptidase, has been a focus of studies on enzyme-catalyzed peptide synthesis, a process that is essentially the reverse of hydrolysis. nih.gov In this context, this compound has been used as a carboxyl component (the acyl donor). Research on the condensation of Z-(Gly)n-Phe-OH with an amine component (H-Leu-NHPh) revealed that the reaction rate is significantly influenced by the number of glycine (B1666218) residues. ebi.ac.uk The synthesis was found to be progressively slower as glycyl residues were introduced, indicating a steric or conformational hindrance affecting the enzyme's active site. ebi.ac.uk

The relative rates of synthesis demonstrated that thermolysin has a preference for a more compact acyl donor in this specific reaction. ebi.ac.uk This enzymatic approach to peptide synthesis is considered a valuable alternative to conventional chemical methods. nih.gov

Utility of this compound in Evaluating Technical Enzyme Preparations

In industrial applications, crude or "technical" enzyme preparations (TEPs) are often used for processes like protein hydrolysis. These preparations contain a mixture of enzymatic activities. This compound has been utilized as part of a panel of synthetic substrates to create "activity fingerprints" for these TEPs. nih.govresearchgate.net By measuring the rate of hydrolysis of substrates like this compound, Z-Ala-Gly-OH, and others, researchers can distinguishably measure carboxypeptidase and endopeptidase activities within the mixture. nih.govresearchgate.netinvivochem.cn This allows for a more targeted selection of TEPs for specific applications, such as improving the efficiency of protein hydrolysis to generate desired food protein hydrolysates. invivochem.cn

Substrate Analogues and Kinetic Characterization of this compound Systems

To better understand enzyme mechanisms and specificity, researchers use analogues of this compound. By altering the amino acid sequence or modifying substituents, the influence of different parts of the substrate on enzyme binding and catalysis can be determined.

Kinetic Analysis of Z-Gly-Gly-Phe-pNA Hydrolysis by Chymotrypsin and Subtilisin

Kinetic Parameters for Z-Gly-Gly-Phe-pNA Hydrolysis

| Enzyme | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) |

|---|---|---|---|

| α-Chymotrypsin | 58 ± 2 | 8.0 | 25 |

| Subtilisin BPN' | 78 ± 2 | 8.0 | 25 |

Data sourced from a study on the evaluation of Z-Gly-Gly-Phe-pNA as a substrate. uni.lu

Influence of Amino Acid Sequence and Substituents on Enzyme Activity (e.g., Z-Gly-Gly-Phe-OH, Z-Phe-OH, Z-Ala-Gly-OH)

The structure of the substrate plays a critical role in determining the rate and specificity of an enzymatic reaction. This is clearly demonstrated in studies comparing this compound with its analogues.

In thermolysin-catalyzed peptide synthesis, the length of the peptide chain in the carboxyl component has a dramatic effect. The condensation reaction with H-Leu-NHPh is fastest with Z-Phe-OH, and the rate decreases with the addition of each glycine residue, as seen with this compound and even more so with Z-Gly-Gly-Phe-OH. ebi.ac.uk This suggests a strong preference by thermolysin for a hydrophobic amino acid directly linked to the protecting group in this synthetic reaction. ebi.ac.uk

Conversely, the insertion of an alanine (B10760859) residue in the P2 position (as in Z-Ala-Gly-OH) can enhance reaction rates compared to a glycine in the same position. For the hydrolysis of related substrates by thermolysin, an alanine-containing substrate had a kcat value approximately 14 times greater than the glycine-containing equivalent. ebi.ac.uk The use of substrates like Z-Ala-Gly-OH alongside this compound in evaluating technical enzyme preparations further underscores how different amino acid sequences can probe the varied specificities within a complex enzyme mixture. nih.govresearchgate.net

Relative Initial Rates of Thermolysin-Catalyzed Peptide Synthesis

| Carboxyl Component | Relative Initial Rate (%) |

|---|---|

| Z-Phe-OH | 100 |

| This compound | 25 |

| Z-Gly-Gly-Phe-OH | <5 |

| Z-Ala-Gly-OH | 80 |

Relative rates for the condensation with H-Leu-NHPh. Adapted from Fruton, J. S. (1982). ebi.ac.uk

Compound and Enzyme Information

pH Dependence of Enzyme-Catalyzed Reactions Involving this compound Analogues

The efficiency and specificity of enzyme-catalyzed reactions are profoundly influenced by pH, as it affects the ionization state of amino acid residues in the enzyme's active site and the substrate itself. Studies on analogues of this compound reveal intricate relationships between pH and catalytic activity.

For instance, the hydrolysis of the analogue Z-Gly-Pro-Nap by the serine peptidase, prolyl oligopeptidase, demonstrates a complex pH-rate profile. The wild-type enzyme exhibits a doubly bell-shaped curve, indicating multiple ionizable groups are involved in catalysis. However, a variant of this enzyme, Y473F, shows a simpler, single bell-shaped pH dependence. This suggests that the tyrosine residue's hydroxyl group plays a role in the catalytic mechanism that is not uniform across the entire pH range. cenmed.com

Similarly, the trypsin-catalyzed hydrolysis of another analogue, Z-Lys-pna, shows that the catalytic rate constant (kcat)/Michaelis constant (KM) is maximal at alkaline pH and decreases as the pH becomes more acidic. This pH dependence is linked to the protonation states of two key residues in trypsin's active site: histidine-57 (pKa ≈ 6.75) and aspartate-189 (pKa ≈ 4.10). fishersci.ca Protonation of either of these residues leads to a loss of catalytic activity. fishersci.ca Over the pH range of 3.1 to 9.8, the acylation step (k2) was found to be the rate-limiting step for this substrate. fishersci.ca

In the case of pepsin, another major digestive enzyme, the hydrolysis of peptide bonds shows a relatively flat pH dependence between pH 2.5 and 4.5, with an optimal pH for cleavage around 4.0 for substrates like Gly-Gly-Gly-Phe(NO2)-Phe-OMe. ebi.ac.uk The catalytic mechanism of pepsin is thought to involve two essential carboxyl groups from aspartyl residues, one acting as a proton donor and the other as a nucleophile. ebi.ac.uk

These examples using structural analogues underscore the critical role of pH in modulating enzyme function. The optimal pH for a given reaction is a result of the intricate interplay of pKa values of the catalytic residues and the substrate, which dictates the binding and turnover rates.

This compound in Protein Interaction Studies and Biochemical Mechanism Elucidation

The dipeptide this compound serves as a valuable tool in the fields of biochemistry and molecular biology for investigating protein-peptide interactions and elucidating enzymatic mechanisms. Its structure, combining a hydrophobic phenylalanine residue with a flexible glycine residue, makes it an effective substrate for probing the active sites of various proteases.

Research on the metalloendopeptidase thermolysin highlights the utility of this compound in understanding enzyme specificity. In thermolysin-catalyzed peptide bond synthesis, the rate of reaction is highly dependent on the nature of the amino acid residues near the cleavage site. ebi.ac.uk For example, while Z-Phe-OH is an excellent acyl donor component for condensation with H-Leu-NHPh, the insertion of glycine residues, as in this compound and Z-Gly-Gly-Phe-OH, progressively slows the reaction. ebi.ac.uk This finding is contrary to what is observed with pepsin and demonstrates how such substrates can be used to map the specific preferences of an enzyme's active site. ebi.ac.uk The hydrophobic side chain of phenylalanine is a key recognition element for thermolysin. ebi.ac.uk

The following table presents the relative initial rates of thermolysin-catalyzed synthesis, illustrating the enzyme's substrate specificity.

Table 1: Relative Initial Rates of Thermolysin-Catalyzed Peptide Bond Synthesis

| Carboxyl Component | Relative Rate (%) |

|---|---|

| Z-Phe-OH | 100 |

| Z-Ala-Phe-OH | 129 |

| Z-Val-Phe-OH | 85 |

| Z-Trp-OH | 126 |

| Z-Tyr(Z)-OH | 25 |

| This compound | 27 |

| Z-Ala-Gly-OH | 56 |

| Z-Met-Gly-OH | 32 |

| Z-Gly-Gly-Phe-OH | 4 |

Data sourced from a study on thermolysin-catalyzed peptide bond synthesis. ebi.ac.uk

Furthermore, this compound is utilized in broader screening applications to characterize enzyme preparations. It is one of a panel of substrates used to generate "activity fingerprints" for technical enzyme preparations, which helps in distinguishing between aminopeptidase, carboxypeptidase, and endopeptidase activities. nih.gov This approach allows for the targeted selection of enzymes for specific applications, such as protein hydrolysis in the food industry. nih.gov

The study of peptide-protein interactions is fundamental to understanding cellular signaling, enzyme regulation, and drug design. The phenylalanine residue in this compound is particularly significant because aromatic residues are known to contribute substantially to the stability of these interactions due to their size and hydrophobicity. nih.gov The interaction strength of phenylalanine residues is considered stronger than that of smaller residues like glycine, emphasizing the role of hydrophobic interactions in molecular recognition. nih.gov By using simple, well-defined peptides like this compound, researchers can dissect the specific contributions of individual amino acid residues to the binding affinity and specificity of protein-ligand complexes, thereby clarifying the underlying biochemical mechanisms.

Table 2: Compound and Protein Names with PubChem CIDs

| Compound/Protein Name | PubChem CID |

|---|---|

| This compound | 6998938 nih.gov |

| Z-Gly-Gly-Phe-OH | 7350179 nih.gov |

| Z-Gly-Pro-Nap | Not available |

| Z-Lys-pna | Not available |

| Gly-Gly-Gly-Phe(NO2)-Phe-OMe | Not available |

| Z-Phe-OH | 70878 fishersci.ca |

| Z-Ala-Phe-OH | 6999126 cenmed.com |

| Z-Val-Phe-OH | Not available |

| Z-Trp-OH | 73549 researchgate.net |

| Z-Tyr(Z)-OH | Not available |

| Z-Ala-Gly-OH | 7004843 labsolu.ca |

| Z-Met-Gly-OH | Not available |

| H-Leu-NHPh | Not available |

| Prolyl Oligopeptidase | 11198569 (inhibitor KYP-2047) nih.gov |

| Trypsin | 10207 (inhibitor Aloe-emodin) rsc.org |

| Pepsin | 17397483 cenmed.com |

Conformational Analysis and Structural Characterization in Z Gly Phe Oh Research

Conformational Studies of Z-Gly-Phe-OH and its Peptide Analogues

The conformation of a peptide is not a static entity but rather a dynamic equilibrium of various folded and unfolded states. The following sections explore the key factors that influence the conformational landscape of peptides containing the this compound motif.

Protecting groups are indispensable tools in peptide synthesis, preventing unwanted side reactions. bachem.comcore.ac.uk However, their presence is not benign and can significantly influence the conformational preferences of the peptide chain. wiley-vch.de The benzyloxycarbonyl (Z) group, a common N-terminal protecting group, can participate in non-covalent interactions, such as hydrogen bonding and aromatic stacking, thereby stabilizing specific conformations. acs.org

The aromatic side chain of phenylalanine plays a significant role in stabilizing peptide structures through hydrophobic and aromatic-aromatic interactions. rsc.org The introduction of a dehydro-phenylalanine (ΔPhe) residue, an unsaturated analog of phenylalanine, introduces a planar Cα=Cβ double bond, which significantly constrains the local backbone and side-chain conformation. beilstein-journals.orgresearchgate.net

Dehydrophenylalanine can exist as two geometric isomers, (Z) and (E), with the (Z)-isomer being more thermodynamically stable. mdpi.com The presence of a (Z)-dehydrophenylalanine (ΔZPhe) residue has a strong tendency to induce β-turn conformations, even in short peptides. beilstein-journals.orgnih.gov This turn-inducing property is a critical aspect of peptide design, allowing for the construction of peptides with specific, predictable secondary structures. The conformational preferences of peptides containing ΔPhe are influenced by the stereochemistry of the double bond and the nature of the surrounding amino acid residues. nih.gov

Beta-turns are compact, folded structures involving four amino acid residues that cause a reversal in the direction of the peptide chain. They are common structural motifs in proteins and biologically active peptides. Peptides containing the Gly-Phe sequence are known to be predisposed to forming β-turns. The glycine (B1666218) residue, with its lack of a side chain, can adopt a wide range of dihedral angles, facilitating the tight turns required for this secondary structure element.

The presence of a proline residue in proximity to the Gly-Phe sequence further enhances the propensity for β-turn formation. researchgate.net Studies on peptides containing a Pro-Xaa sequence, where Xaa is another amino acid, have shown a bias towards type II/II' β-turns. nih.gov The incorporation of conformationally restricted amino acids, such as dehydro-phenylalanine, can also strongly promote the formation of β-turns. beilstein-journals.org The stability of these turns is often maintained by a hydrogen bond between the carbonyl oxygen of the first residue and the amide proton of the fourth residue in the turn. nih.gov

Role of Phenylalanine and Dehydro-Phenylalanine Residues (Z/E Isomers) in Peptide Conformation

Spectroscopic Techniques for Conformational Elucidation of this compound Systems

A variety of spectroscopic techniques are employed to investigate the conformational properties of peptides in solution and the solid state. These methods provide valuable insights into the three-dimensional structures and dynamic behavior of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. csic.es By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, detailed information about the peptide's conformation can be obtained. csic.estitech.ac.jp

For instance, strong sequential NOEs between the α-proton of one residue and the amide proton of the following residue (dαN(i, i+1)) are indicative of an extended conformation, while the presence of NOEs between the amide protons of adjacent residues (dNN(i, i+1)) or between the α-proton of residue 'i' and the amide proton of residue 'i+2' (dαN(i, i+2)) can suggest the presence of turn structures. In studies of endomorphin-2 analogues containing ΔZPhe, strong sequential NOEs were observed, providing evidence for a folded conformation. nih.gov The temperature dependence of amide proton chemical shifts can also be used to identify protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures like β-turns. mpg.de

Table 1: Representative NMR Data for Conformational Analysis

| NMR Parameter | Information Gained | Example Observation in this compound Analogues |

|---|---|---|

| Nuclear Overhauser Effect (NOE) | Interproton distances, revealing spatial proximity of atoms | Strong sequential NOEs suggesting folded conformations in ΔZPhe-containing peptides. nih.gov |

| 3JHNHα Coupling Constants | Dihedral angle (φ) information, related to backbone conformation | Used to calculate φ angles and assess conformational preferences. nih.gov |

| Amide Proton Chemical Shift Temperature Coefficients (dδ/dT) | Identification of intramolecularly hydrogen-bonded protons | Confirmation of hydrogen bonds stabilizing β-turns in dehydropeptides. mpg.de |

Infrared (IR) spectroscopy provides valuable information about the secondary structure of peptides by probing the vibrational frequencies of the amide bonds in the peptide backbone. nih.gov The amide I band (primarily C=O stretching) and the amide A band (N-H stretching) are particularly sensitive to the peptide's conformation. nih.gov

In the gas phase, cryogenic IR spectroscopy combined with computational chemistry can be used to unravel the structures of fragment ions and understand dissociation mechanisms. mpg.de For condensed-phase studies, the position and shape of the amide I band can distinguish between different secondary structures such as α-helices, β-sheets, and turns. For example, in the synthesis of a tripeptide derivative, Z-Gly-Phe-Ala-OMe, IR spectroscopy was used to identify the N-H stretching vibrations, confirming the formation of the peptide bonds. mdpi.com The use of Fourier-transform infrared (FTIR) spectroscopy with techniques like attenuated total reflectance (ATR) allows for the investigation of peptide structures in various environments, including aqueous solutions. unlp.edu.ar

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Conformational Analysis

X-ray Crystallography Studies of this compound Related Peptides

X-ray crystallography provides definitive, high-resolution data on the solid-state conformation of molecules. While the specific crystal structure for this compound is not extensively detailed in available literature, significant insights can be drawn from studies on closely related peptide derivatives, particularly its C-terminal amidated form, Z-Gly-Phe-NH2. nih.gov

Analysis of the crystal structure of Z-Gly-Phe-NH2 reveals an extended conformation of the peptide backbone. nih.gov This finding is noteworthy because the conformation of peptides can be influenced by modifications at the C-terminus. A comparative analysis indicates that the conformation of Z-Gly-Phe-NH2 differs considerably from its corresponding unamidated peptide, highlighting the conformational flexibility of the dipeptide. nih.gov

A key difference lies in the intermolecular hydrogen bonding patterns. C-terminally amidated peptides like Z-Gly-Phe-NH2 tend to form hydrogen bonds where both the amide NH and carbonyl oxygen participate in associating with a neighboring group. nih.gov In contrast, unamidated peptides with a free carboxyl group, such as this compound, typically engage in a more linear molecular connection through hydrogen bonds involving one or both of the carboxyl oxygens. nih.gov This distinction in hydrogen-bonding capability between the C-terminal amide and carboxyl groups is a critical factor derived from structural data of related peptides. nih.gov

Studies on more complex peptides incorporating the Z-Gly-Phe sequence, such as in the synthesis of larger peptide chains, also rely on understanding these fundamental conformational tendencies to predict and control the structure of the final product. uzh.chmdpi.com

Table 1: Comparative Hydrogen Bonding in Z-Gly-Phe Derivatives

| Derivative | C-Terminal Group | Predominant Hydrogen Bonding Pattern |

|---|---|---|

| This compound | Carboxyl (-COOH) | Linear molecular connections via carboxyl oxygens. nih.gov |

Computational Chemistry Approaches to this compound Conformation

Computational chemistry serves as a powerful tool to complement experimental data, offering insights into the conformational landscape, energetics, and dynamic behavior of peptides in various environments.

Density Functional Theory (DFT) Studies on this compound Analogues

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and predict the geometries of molecules. For peptides, DFT calculations help identify stable conformers and understand the forces governing their structure.

Studies on the Z-(Gly)n-OH series, which includes the Z-Gly-OH fragment, have utilized DFT methods (specifically M05-2X/6-31+G(d)) to characterize gas-phase structures. researchgate.net For Z-Gly-OH, two conformers were identified, with the major one adopting an extended, planar β-strand conformation. This is stabilized by intramolecular hydrogen bonds. researchgate.net Such calculations provide a foundational understanding of the intrinsic conformational preferences of the Z-protected glycine residue, which is the N-terminal part of this compound.

MP2 Calculations for this compound Systems

Møller–Plesset perturbation theory (MP2) is a higher-level ab initio method that accounts for electron correlation more explicitly than many DFT functionals. nih.gov It is often used to obtain more accurate energy calculations and to serve as a benchmark for other methods, particularly for systems where dispersion forces, such as π-π interactions, are important. nih.govoup.com The phenylalanine residue in this compound, with its aromatic ring, makes the accurate calculation of these interactions crucial for determining correct conformational energies.

In studies of peptide analogues, MP2 calculations are often performed alongside DFT to validate the results. For instance, in the conformational analysis of Boc-Gly-(E)-ΔPhe-NHMe, MP2 calculations were used in conjunction with DFT to elaborate on experimental data and confirm the tendencies for β-turn formation. researchgate.net The MP2 method is considered particularly suitable for proteins and peptides containing aromatic amino acids like Phe, Tyr, and Trp because it provides a more accurate evaluation of the dispersion forces that influence their interactions. nih.gov

While computationally more demanding than DFT, the MP2 method provides a higher level of theory that can be essential for resolving subtle energy differences between conformations or for studying charge transfer phenomena in peptide systems. nih.gov The choice between methods often involves a trade-off between computational cost and desired accuracy. nih.govacs.org

Molecular Dynamics Simulations for Conformational Dynamics of this compound Containing Peptides

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For peptides, MD simulations provide a window into their conformational dynamics, folding processes, and interactions with the solvent. nih.govresearchgate.net

MD simulations of peptides containing glycine and phenylalanine residues have been performed to understand their structural flexibility and preferences in aqueous solutions. Glycine, due to its lack of a side chain, imparts significant conformational flexibility, allowing peptides to explore a wide range of structures, including α-helical, β-sheet, and disordered conformations. mdpi.com

These simulations rely on force fields, such as AMBER or CHARMM, which are sets of parameters that define the potential energy of the system. nih.govpnas.org The results from MD simulations can be compared with experimental data from techniques like NMR to validate both the simulation and the interpretation of the experimental results. ethz.ch This synergy allows for a detailed picture of not just the static structure, but the dynamic behavior of peptides like this compound in a solution environment.

Research on Bioactivity and Potential Applications of Z Gly Phe Oh Derivatives

Neuroscientific Research Applications of Z-Gly-Phe-OH (e.g., Neuroprotective Agent Studies)

This compound is being explored for its potential applications in neuroscience, particularly in the study of neuroprotective agents. chemimpex.com Research in this area investigates the potential of such compounds to contribute to treatments for neurodegenerative diseases. chemimpex.com For instance, the peptide Gly-l-Pro-l-Glu (GPE), which has a similar peptide backbone, has shown promise in models of neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's disease. acs.org Studies on GPE analogs, which involve substituting amino acids, have been conducted to evaluate their neuroprotective profiles. acs.org Furthermore, peptides like rubiscolin-6 have demonstrated the ability to stimulate Brain-Derived Neurotrophic Factor (BDNF) levels in injured neuronal cells, suggesting a potential mechanism for neuroprotection. nih.gov The encapsulation of neuroprotective compounds like curcumin (B1669340) in peptide-coated nanoliposomes is another strategy being explored to enhance their delivery across the blood-brain barrier. mdpi.com

This compound in Diagnostic Tool Development Research

The application of this compound derivatives extends to the development of diagnostic tools. The related tripeptide, Z-Gly-Gly-Phe-OH, can be utilized in diagnostic applications that depend on peptide interactions, potentially aiding in the early detection of diseases. chemimpex.comchemimpex.com Peptides are also being investigated as imaging agents for cancer detection due to their ability to bind to specific receptors that are overexpressed in tumor cells. nih.gov

Studies on Taste-Modulating Peptides and this compound Relevance (e.g., Bitterness Studies)

Research into the taste of peptides has identified that the sequence and composition of amino acids significantly influence bitterness. Studies have shown that peptides containing phenylalanine, such as Phe-Phe, can elicit a bitter taste. tandfonline.com The bitterness of amino acids and peptides is mediated by a complex pattern of bitter taste receptors (TAS2Rs). acs.org For example, L-phenylalanine activates the TAS2R1 receptor. acs.org

In studies on taste modulation, the introduction of Gly-Gly residues to bitter peptides has been investigated as a method for debittering. tandfonline.com For some bitter peptides like Arg-Pro and Val-Val-Val, the addition of a Gly-Gly residue can reduce or eliminate bitterness, possibly by preventing a hydrophobic group from binding to a taste receptor. tandfonline.com However, for other peptides, the effect is different. For instance, while Phe-Phe is bitter, the addition of a Gly-Gly residue to form Gly-Gly-Phe-Phe does not significantly reduce its bitterness. tandfonline.com This suggests that the influence of Gly-Gly on bitterness is dependent on the specific structure of the original bitter peptide. tandfonline.comtandfonline.com

General Biochemical Research Applications of this compound

The protected dipeptide, N-Carbobenzyloxy-Glycyl-L-Phenylalanine (this compound), serves as a versatile tool in a multitude of biochemical research applications. Its unique structure, combining a specific peptide sequence with a protective group, makes it an invaluable compound for investigating enzyme function, developing synthetic methodologies, and studying protein-ligand interactions. chemimpex.comontosight.ai

Primarily, this compound functions as a fundamental building block in peptide synthesis. chemimpex.commyskinrecipes.com The benzyloxycarbonyl (Cbz or Z) group protects the N-terminus of the glycine (B1666218) residue, preventing unwanted side reactions during the controlled, stepwise assembly of more complex peptide chains. ontosight.airsc.org Researchers utilize it to create targeted therapies and research tools for exploring peptide structure and function. chemimpex.commyskinrecipes.com

A significant area of its application is in enzymology, where it is frequently employed as a substrate for various peptidases, particularly carboxypeptidases. d-nb.infotandfonline.com By monitoring the rate of hydrolysis of this compound, researchers can characterize the activity and specificity of these enzymes. For instance, it has been used as one of several synthetic substrates to create "activity fingerprints" for technical enzyme preparations, allowing for the detailed profiling of carboxypeptidase and endopeptidase side activities. d-nb.info These fingerprints help in selecting the right enzymes for specific applications, such as improving the efficiency of protein hydrolysis in food science. d-nb.info

Studies on serine carboxypeptidases from various sources, such as Aspergillus niger and Absidia zychae, have used this compound to probe substrate specificity. tandfonline.comasm.org While some carboxypeptidases hydrolyze this compound, others show little to no activity, providing valuable information about the enzyme's active site preferences, specifically regarding the amino acid residues at the P1 position. tandfonline.comasm.org For example, in a study of two serine carboxypeptidases from Absidia zychae, CPZ-1 and CPZ-2, Z-Gly-Phe was not hydrolyzed, indicating a specific requirement at the active site that this dipeptide does not meet. tandfonline.com

The table below summarizes findings from various research applications using this compound and related compounds as substrates.

| Enzyme/System Studied | Research Context | Substrate(s) Used | Key Research Finding |

| Technical Enzyme Preparations (e.g., Flavourzyme®) | Establishing "activity fingerprints" to evaluate enzyme preparations for protein hydrolysis. d-nb.info | This compound | Used to measure carboxy-/endopeptidase side activities to predict hydrolysis efficiency. d-nb.info |

| Serine Carboxypeptidases (CPD-I and CPD-II) from Aspergillus niger | Characterization and comparison of enzyme specificity. asm.org | Z-Ala-Phe-OH | CPD-I showed significant activity (kcat/Km of 3,360 min⁻¹ mM⁻¹), while CPD-II had much lower activity (42 min⁻¹ mM⁻¹), highlighting different specificities. asm.org |

| Carboxypeptidases (CPZ-1 and CPZ-2) from Absidia zychae | Purification and characterization of enzyme specificity. tandfonline.com | Z-Gly-Phe | The enzymes did not hydrolyze Z-Gly-Phe, indicating specificity constraints. tandfonline.com |

| Sphingomonas Cbz-ase | Development of "deprotectase" biocatalysts for green chemistry applications. rsc.org | Cbz-Gly-L-Phe | The enzyme was tested for its ability to remove the Cbz (Z) group from various protected amino acids and dipeptides. rsc.org |

| Trypsin | Investigating enzyme-specific activation and the role of the leaving group in enzymatic peptide synthesis. ru.nlnih.gov | Z-Gly-Activating Esters | Showed that leaving group ability is a critical contributor to the suitability of an ester for enzymatic peptide synthesis. ru.nlnih.gov |

Furthermore, this compound and its derivatives are instrumental in the development of novel biocatalytic processes. Research into "deprotectase" enzymes, which can selectively remove protecting groups like the Cbz group under mild, environmentally friendly conditions, utilizes substrates like Cbz-Gly-L-Phe to screen for and characterize enzyme activity. rsc.org This is part of a broader effort in biocatalysis to replace harsh chemical deprotection methods, such as catalytic hydrogenation, with more selective enzymatic approaches. rsc.org The compound is also central to studies on enzyme-catalyzed peptide synthesis, where researchers aim to form peptide bonds using proteases in reverse, a process that can be optimized by studying the enzymatic kinetics with substrates like this compound derivatives. researchgate.net

Advanced Spectroscopic and Computational Research on Z Gly Phe Oh Systems

High-Resolution NMR Techniques for Detailed Structural Analysis of Z-Gly-Phe-OH Derivatives (e.g., NOESY, ROESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of peptides in solution. nih.govmetabolomicsworkbench.org Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for the structural analysis of this compound derivatives. nih.gov

These 2D NMR experiments detect through-space interactions between protons that are close to each other (typically within 5 Å), which generates cross-peaks in the spectrum. The intensity of these Nuclear Overhauser Effect (NOE) signals is inversely proportional to the sixth power of the distance between the protons, allowing for the estimation of interproton distances. wikipedia.org These distance restraints are then used to build and refine molecular models, revealing the peptide's preferred conformation in solution.

For instance, studies on peptide analogues have successfully used NOESY and ROESY to identify specific structural motifs. epa.gov Strong sequential NOEs between the amide proton of one residue and the alpha-proton of the preceding residue are characteristic of extended peptide backbones, while medium- or long-range NOEs can indicate folded structures like β-turns and hairpins. wikipedia.org In one study, interresidue NOEs between non-adjacent amino acids were critical in confirming a folded β-turn conformation in an endomorphin-2 analogue. wikipedia.org Similarly, ROESY experiments on other peptide hairpins helped identify key cross-strand NOEs diagnostic of a hairpin structure.

The analysis of a typical peptide derivative using these techniques would involve the following steps:

Resonance Assignment: Complete assignment of all proton signals using a combination of 2D NMR experiments like COSY, TOCSY, and HSQC. epa.gov

NOE/ROE Identification: Acquisition of NOESY and/or ROESY spectra to identify all through-space correlations. wikipedia.org

Distance Restraint Generation: Classification of NOE cross-peaks into categories such as strong, medium, and weak, corresponding to upper distance bounds (e.g., <2.9 Å, <3.6 Å, and <5.0 Å, respectively). wikipedia.org

Structure Calculation: Using the derived distance restraints as input for computational algorithms to generate a family of 3D structures consistent with the NMR data.

| Interaction Type | Observed NOE/ROE | Structural Interpretation | Reference |

|---|---|---|---|

| Intra-residue | NH(i) ↔ CαH(i) | Confirms local geometry and aids in resonance assignment. | |

| Sequential | CαH(i) ↔ NH(i+1) | Defines backbone torsion angles (φ, ψ) and secondary structure. | wikipedia.org |

| Medium-range | CαH(i) ↔ NH(i+2) | Indication of turn or helical structures. | wikipedia.org |

| Long-range/Cross-strand | NH(i) ↔ NH(j) | Evidence of folded structures, such as β-hairpins or sheets. |

Theoretical Studies on Enzyme-Substrate Interactions with this compound Analogues

Theoretical studies, particularly molecular docking and kinetic analysis, are fundamental to understanding how this compound and its analogues interact with enzymes. These compounds often serve as substrates or inhibitors for proteases, and computational methods can predict their binding modes and affinities.

A key strategy in enzyme-catalyzed synthesis involves "substrate mimetics," where a non-specific acyl group is attached to a leaving group that mimics the enzyme's natural substrate. For a trypsin-like enzyme, which prefers positively charged residues like arginine, analogues of Z-Gly-OH have been designed where the ester leaving group contains a guanidino or amidino function.

Computational docking studies with the protease trypsin have provided significant insights into these interactions.

Z-Gly-OGp (p-guanidinophenyl ester): This analogue docked favorably into the trypsin active site. Its guanidino group formed the expected crucial interaction with the Asp189 residue at the bottom of the S1 specificity pocket and also established hydrogen bonds with Ser190 and Trp215.

Z-Gly-OGb and Z-Gly-OAb (benzylic variants): These analogues showed less optimal docking poses, which correlated directly with a decrease in their observed activity in enzymatic assays.

Z-Gly-O3G (aliphatic analogue): Surprisingly, this analogue, which perfectly mimicked the natural arginine substrate in docking simulations, was barely active. This highlighted that good recognition and fit are necessary but not sufficient; the chemical properties of the leaving group are also critical for enzymatic turnover.

In a different context, analogues of Gly-Phe have been designed and studied as potential inhibitors of Cathepsin C. Molecular docking was used to calculate binding energies and analyze the interactions between the designed inhibitors and the enzyme's active site, which includes the catalytic residues Cys234 and His381. These studies help in the rational design of more potent and specific inhibitors.

Furthermore, the peptide this compound itself has been used as a carboxyl component in peptide bond synthesis catalyzed by the enzyme thermolysin. Kinetic studies showed that thermolysin has a strong preference for hydrophobic amino acid residues like phenylalanine at this position, consistent with its known hydrolytic specificity.

| Enzyme | Compound/Analogue | Interaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Trypsin | Z-Gly-OGp | Substrate Mimetic (Docking) | Excellent fit in S1 pocket; guanidino group interacts with Asp189. High activity. | |

| Trypsin | Z-Gly-OGb | Substrate Mimetic (Docking) | Less optimal fit compared to Z-Gly-OGp, resulting in slight activity. | |

| Cathepsin C | Gly-Phe analogues | Inhibitor (Docking) | Docking studies revealed favorable energy scores and guided the design of inhibitors targeting the active site. | |

| Thermolysin | This compound | Substrate (Kinetics) | Excellent acyl donor component, confirming enzyme preference for hydrophobic residues. | |

| α-Chymotrypsin | Z-Gly-OGp | Substrate Mimetic (Docking) | The guanidino group participates in a hydrogen bonding network within the S1 pocket. |

Advanced Computational Modeling of this compound in Complex Biological Environments

While molecular docking provides a static snapshot of peptide-enzyme interactions, advanced computational modeling techniques like molecular dynamics (MD) simulations offer a dynamic view of this compound and its derivatives in complex biological environments. MD simulations can capture the full conformational ensemble of flexible molecules and their interactions with their surroundings, such as water, ions, and lipid membranes, over time.

Modeling a peptide like this compound in a realistic biological context involves several considerations:

Conformational Flexibility: Peptides that are not part of a larger, stable protein structure often exhibit significant flexibility. MD simulations are essential for exploring the different conformations the peptide can adopt and the transitions between them.

Solvation: The interaction with water molecules is critical to a peptide's structure and function. Explicit solvent models in MD provide a detailed picture of hydrogen bonding and the hydrophobic effect, which drives the folding and binding of the peptide.

Environmental Factors: The cellular environment is crowded and has specific properties like pH and ionic strength. Advanced simulation methods, such as constant pH MD, can model how the protonation states of ionizable groups on the peptide change with the environment, which in turn affects its conformation and interactions.

For a system involving this compound, MD simulations could be used to:

Refine NMR Structures: Further refine the family of structures obtained from NMR data by simulating them in an explicit solvent environment to assess their stability and dynamic behavior.

Simulate Enzyme-Substrate Dynamics: Go beyond static docking to simulate the entire process of a this compound analogue binding to an enzyme, providing insights into the induced fit mechanisms and the pathway of the catalytic reaction.

Model Membrane Interactions: Investigate how the peptide interacts with and potentially translocates across a lipid bilayer, which is relevant for understanding the bioavailability of peptide-based drugs.

These computational approaches are challenging, requiring robust force fields to accurately describe the atomic interactions and significant computational resources to sample the vast conformational space. However, they provide unparalleled insight into the molecular mechanisms underlying the biological activity of peptides like this compound.

Future Directions and Emerging Research Avenues

Development of Novel Z-Gly-Phe-OH Based Peptide Mimics and Prodrugs

The development of peptide mimics, or peptidomimetics, based on the this compound structure is a promising avenue for creating new therapeutic agents. Peptidomimetics are synthetic analogs of peptides that are designed to mimic their biological activity while often possessing improved properties such as enhanced stability and oral bioavailability. The Z-group (benzyloxycarbonyl) in this compound can serve as a reversible protective group in the synthesis of peptide-based therapeutics. This characteristic is advantageous in designing molecules that can navigate biological systems effectively. chemimpex.com For instance, N-acyl-L-phenylalanine derivatives have been developed as potent antagonists that mimic the conformation of cyclic peptides. nih.gov

Prodrug strategies also represent a significant area of future research. Prodrugs are inactive compounds that are converted into active drugs within the body. researchgate.net This approach can be used to improve the solubility, stability, and delivery of a parent drug. rsc.org For example, amino acid ester prodrugs have been developed to enhance the properties of various therapeutic agents. mdpi.com The this compound scaffold can be incorporated into prodrug designs to modulate the release and activity of a conjugated drug. Research in this area could lead to more effective and targeted drug delivery systems. mdpi.com

Integration of this compound in Advanced Bioconjugation Strategies for Research Purposes

Bioconjugation, the covalent linking of molecules, is a powerful tool in biomedical research. rsc.org this compound and its derivatives are valuable components in creating complex bioconjugates. rsc.org The amide bond, a fundamental linkage in peptides, offers stability and a biosimilar connection in these conjugates. rsc.org

Future research will likely focus on integrating this compound into more sophisticated bioconjugation strategies. This includes its use in constructing antibody-drug conjugates (ADCs), where a cytotoxic agent is linked to an antibody to target cancer cells specifically. nih.gov The dipeptide can act as a cleavable linker, releasing the drug under specific physiological conditions. For instance, the Gly-Phe-Leu-Gly sequence is known to be cleaved by cathepsin B, an enzyme overexpressed in some tumors. rsc.orgmdpi.com

Furthermore, this compound can be used in the development of peptide-based materials like hydrogels for applications in biomedical devices and drug delivery. The versatility of this compound in various coupling reactions makes it a key building block for synthesizing more complex and functional biomolecules. rsc.orgchemimpex.com

High-Throughput Screening of this compound Derivatives for Biological Activity Profiles

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify those with a desired biological activity. researchgate.netacs.org This technology is crucial for discovering new drug candidates and research probes. nih.gov

Future efforts will likely involve the synthesis of large combinatorial libraries of this compound derivatives, where the glycine (B1666218) or phenylalanine residues are systematically modified. These libraries can then be subjected to HTS assays to screen for a wide range of biological activities. acs.org For example, derivatives of diN-substituted glycyl-phenylalanine have been synthesized and screened for their potential as cholinesterase inhibitors. mdpi.com This approach allows for the efficient exploration of the chemical space around the this compound core to identify novel bioactive compounds.

The data generated from HTS can provide valuable structure-activity relationships (SAR), guiding the rational design of more potent and selective molecules. nih.gov

Computational Design and Predictive Modeling for this compound Containing Peptides with Engineered Functionality

Computational modeling has become an indispensable tool in drug discovery and peptide design. nih.gov These methods can predict the three-dimensional structures of peptides, their interactions with biological targets, and their potential biological activities. nih.govjyi.org

For this compound containing peptides, computational design can be used to engineer novel functionalities. For example, molecular docking studies can predict how derivatives of this compound might bind to a specific protein target. nih.gov This information can guide the synthesis of new compounds with improved affinity and selectivity.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be developed based on experimental data from HTS to predict the bioactivity of new, untested this compound derivatives. nih.gov Machine learning and deep learning models are also being increasingly used to predict the properties of peptides, such as their membrane permeability, which is a critical factor for drug development. rsc.org The integration of computational design and predictive modeling will accelerate the discovery and optimization of this compound-based peptides for various therapeutic and research applications. jyi.orgbakerlab.org

Q & A

Q. What are the standard protocols for synthesizing and characterizing Z-GLY-PHE-OH?

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

- Methodological Answer : Combine orthogonal methods:

- HPLC : Use UV detection at 214 nm (peptide bond absorption) with ≥95% purity threshold.

- Circular Dichroism (CD) : Confirm secondary structure absence (expected for linear dipeptides).

- FT-IR : Validate amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands. Cross-reference with databases like PubChem or Reaxys for spectral consistency .

Q. How to design a reproducible synthesis protocol for this compound in academic research?

- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Optimize resin loading (0.2–0.5 mmol/g) and deprotection steps (20% piperidine/DMF).

- Novelty : Explore microwave-assisted synthesis to reduce reaction time.

- Documentation : Adhere to Beilstein Journal guidelines for reporting experimental details (e.g., solvent purity, catalyst批次) to ensure reproducibility .

Q. What are the common solvent systems for this compound in chromatographic analysis?

- Methodological Answer : Use reversed-phase systems:

- Mobile Phase : Acetonitrile/water with 0.1% TFA (pH 2.5) for ion suppression.

- Gradient : 20%–80% ACN over 20 minutes. Validate with spiked controls to confirm retention time stability across labs .

Q. How to conduct a literature review on this compound using academic databases?

- Methodological Answer :

- Keyword Strategy : Combine terms (e.g., “this compound synthesis,” “peptide characterization NMR”).

- Databases : Web of Science for citation tracking; PubMed for biomedical applications. Use Boolean operators (AND/OR) to filter studies post-2010. Archive results in Zotero with tags for solubility, stability, and toxicity .

Advanced Research Questions

Q. How to resolve contradictory solubility data for this compound across studies?

- Methodological Answer : Apply contradiction analysis frameworks:

- Principal Contradiction Identification : Determine if discrepancies arise from solvent polarity (e.g., DMSO vs. water) or pH (carboxylate vs. protonated form).

- Experimental Replication : Use standardized buffers (e.g., PBS pH 7.4) and control for temperature (±0.5°C). Publish raw data in repositories like Figshare to enable cross-validation .

Q. What strategies optimize the coupling efficiency of glycine and phenylalanine residues in this compound synthesis?

- Methodological Answer :

- Activation Reagents : Compare HOBt/DIC vs. Oxyma Pure/DIC for side-reaction minimization.

- Kinetic Monitoring : Use in-situ FT-IR to track carbodiimide consumption. Optimize molar ratios (e.g., 3:1 excess of amino acid) .

Q. How to apply computational methods to predict this compound’s stability under varying conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate hydrolysis rates at pH 1–10 (AMBER force field).

- DFT Calculations : Assess Z-group cleavage energy barriers (Gaussian 09, B3LYP/6-31G*). Validate with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What methodologies validate the absence of racemization in this compound synthesis?

- Methodological Answer :

- Marfey’s Reagent Assay : Derivatize hydrolyzed peptide and compare HPLC retention times against D/L standards.

- CD Spectroscopy : Check for Cotton effects at 220 nm (absent in achiral glycine, present if Phe racemizes) .

Q. How to address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer :

- Error Source Analysis : Quantify instrument drift (e.g., NMR magnet stability) and sample preparation (e.g., deuteration level in DMSO-d6).

- Collaborative Trials : Share raw spectra via Zenodo for peer analysis. Use P-E/I-C-O framework to isolate variables (e.g., solvent vs. concentration effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.